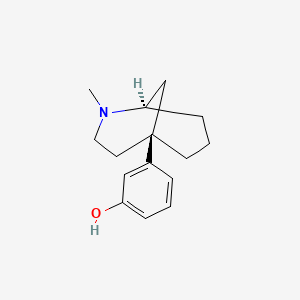

(-)-5-m-Hydroxyphenyl-2-methylmorphan

説明

特性

CAS番号 |

28623-84-9 |

|---|---|

分子式 |

C15H21NO |

分子量 |

231.33 g/mol |

IUPAC名 |

3-[(1R,5S)-2-methyl-2-azabicyclo[3.3.1]nonan-5-yl]phenol |

InChI |

InChI=1S/C15H21NO/c1-16-9-8-15(7-3-5-13(16)11-15)12-4-2-6-14(17)10-12/h2,4,6,10,13,17H,3,5,7-9,11H2,1H3/t13-,15+/m1/s1 |

InChIキー |

ZQJGRSYDDMBMPJ-HIFRSBDPSA-N |

SMILES |

CN1CCC2(CCCC1C2)C3=CC(=CC=C3)O |

異性体SMILES |

CN1CC[C@]2(CCC[C@@H]1C2)C3=CC(=CC=C3)O |

正規SMILES |

CN1CCC2(CCCC1C2)C3=CC(=CC=C3)O |

同義語 |

(-)-5-m-hydroxyphenyl-2-methylmorphan 5-(3-hydroxyphenyl)-2-methylmorphan 5-HP-2-MM |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

(-)-5-m-Hydroxyphenyl-2-methylmorphan is structurally characterized by a hydroxyl group at the 5-position of the phenyl ring, which plays a crucial role in its interaction with opioid receptors. The compound's stereochemistry and substituent groups significantly influence its biological activity.

Key Structural Features

- Hydroxyl Group Position : The positioning of the hydroxyl group is critical for receptor affinity and agonist/antagonist activity.

- Morphinan Framework : Retains the core structure of morphinan, allowing for interactions with opioid receptors.

Analgesic Properties

Research indicates that This compound exhibits potent analgesic effects comparable to morphine. In particular, it has shown efficacy in various pain models, including thermal and chemical nociception assessments.

Case Study: Analgesic Efficacy

- Study Design : Behavioral studies using mouse models (hot-plate and tail-flick tests).

- Findings : The compound demonstrated comparable potency to morphine while exhibiting a reduced propensity for side effects such as respiratory depression and addiction liabilities .

Opioid Receptor Interactions

The compound primarily interacts with μ-opioid receptors, which are pivotal in mediating analgesic effects. Its binding affinity has been quantified through various assays.

Binding Affinity Data

| Compound | μ-Receptor Affinity (nM) | Agonist/Antagonist Activity |

|---|---|---|

| This compound | 4.6 | Agonist |

| Morphine | 1.0 | Agonist |

| Racemic 5-(3-hydroxyphenyl)-2-methylmorphan | Comparable to morphine | Agonist |

Selectivity and Side Effects

The selectivity of This compound for μ-opioid receptors over δ and κ receptors suggests a favorable profile for analgesic use without significant side effects associated with other receptor interactions .

Pain Management

Given its potent analgesic properties and lower side effect profile, this compound holds promise for development as a safer alternative to traditional opioids in pain management therapies.

Clinical Implications

- Postoperative Pain Relief : Potential use in managing postoperative pain with reduced risk of addiction.

- Chronic Pain Conditions : Exploration in chronic pain conditions where traditional opioids may pose higher risks.

Future Research Directions

Further studies are warranted to explore:

- Long-term safety profiles.

- Efficacy across diverse patient populations.

- Mechanisms underlying its reduced side effects compared to conventional opioids.

類似化合物との比較

Diastereomeric 8-Hydroxy-6,7-Benzomorphans

These compounds share a benzomorphan core but differ in stereochemistry and hydroxyl group placement. For example:

- 8-Hydroxy-6,7-benzomorphans : Diastereomers vary in analgesic activity depending on the spatial arrangement of the hydroxyl group. Studies suggest that axial hydroxyl configurations enhance μ-opioid receptor binding compared to equatorial positions, though this class generally exhibits lower potency than (-)-5-m-hydroxyphenyl-2-methylmorphan .

N-Substituted C-Normorphinans

- 4β-Methyl-5-(3-hydroxyphenyl)morphan derivatives : The introduction of a 4β-methyl group and 3-hydroxyphenyl substituent (e.g., compound 4 in ) alters receptor interaction. These derivatives act as partial agonists with reduced efficacy (Emax) compared to the full agonist activity of this compound. Their 1H NMR spectra (e.g., δ 1.2–2.8 ppm for methyl groups) and melting points (e.g., 152–155°C for compound 4 ) reflect structural rigidity .

9α-Methyl Analogues

- 9α-Methyl-5-m-hydroxyphenyl-2-methylmorphan: Conformational NMR analysis (via 2-D NOESY and COSY spectra) reveals that the 9α-methyl substituent forces the morphan ring into a distinct chair conformation. This steric hindrance reduces μ-opioid receptor affinity compared to the parent compound, highlighting the sensitivity of opioid activity to backbone modifications .

Aromatic Oxygenated 6-Ketomorphinans

- These compounds feature a ketone group at position 6 and oxygenated aromatic rings. While they retain analgesic properties, their metabolic stability is lower than this compound due to rapid glucuronidation of the ketone group .

Structural and Pharmacological Data Table

Key Research Findings

- Stereochemical Sensitivity : The analgesic activity of morphan derivatives is highly dependent on substituent stereochemistry. For example, axial hydroxyl groups in benzomorphans enhance receptor binding, while equatorial positions diminish it .

- Conformational Flexibility : NMR studies demonstrate that this compound adopts a solution conformation ideal for μ-opioid receptor interaction. Steric modifications (e.g., 9α-methyl) disrupt this alignment .

Limitations and Contradictions

- Data Gaps : Binding affinity (Ki) and functional potency (EC50) values are inconsistently reported across studies, limiting direct quantitative comparisons.

準備方法

Osmium Tetroxide-Mediated Oxidation Strategy

The foundational approach to (-)-5-m-Hydroxyphenyl-2-methylmorphan derives from adaptations of phenylmorphan syntheses. A pivotal study demonstrated that osmium tetroxide (OsO₄) enables the oxidation of 5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene (6) to introduce a hydroxyl group at the C4 position. Initial attempts to install the hydroxyl via bromination and subsequent displacement failed due to competitive five-membered ring formation, as evidenced by X-ray crystallographic analysis of the byproduct (10) . The OsO₄-mediated pathway circumvented this issue by directly oxidizing the double bond, yielding 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-ol (3a) with cis stereochemistry relative to the phenyl ring.

Key reaction conditions included:

-

Oxidation : OsO₄ in tetrahydrofuran (THF) at 0°C for 24 hours.

-

Workup : Sodium bisulfite quenching followed by silica gel chromatography.

This method achieved a 65% yield of 3a , with stereochemical integrity confirmed by nuclear Overhauser effect (NOE) NMR correlations.

Palladium-Catalyzed Hydrogenation of Isonitroso intermediates

A patent detailing the synthesis of hydroxyphenyl-ethanolamines provides insights into nitroso group reductions applicable to morphan precursors. The two-step process involves:

-

Isonitrosoacetophenone Formation : Reaction of m-hydroxyacetophenone with isoamyl nitrite in hexamethylphosphoric triamide (HMPT), yielding 70–95% of m-hydroxy-isonitrosoacetophenone.

-

Hydrogenation : Palladium-on-carbon (Pd/C) catalysis under hydrogen atmosphere (3 bar, 50°C) reduces both the isonitroso and ketone groups to aminoethanol functionalities.

While this route was optimized for ethanolamine derivatives, analogous conditions could be adapted for morphan intermediates by modifying protecting groups and reaction solvents.

Stereochemical Control and Epimerization Challenges

Anchimeric Assistance and Aziridinium Ion Formation

A major hurdle in synthesizing this compound is avoiding undesired five-membered ring products during hydroxylation. The nitrogen atom in intermediate 7 facilitates aziridinium ion formation upon bromide displacement, leading to bicyclo[3.2.1]octane derivatives (10) instead of the desired morphan. X-ray diffraction of 10 revealed a distorted chair conformation, confirming the competing pathway.

Stereochemical Inversion via Mesylate Intermediates

To access the trans-C4β-OH epimer (4a) , researchers employed a mesylation-inversion sequence:

-

Mesylation : Treatment of hydroxyamide 11 with methanesulfonic anhydride (Ms₂O) in dichloromethane (DCM) yielded mesylate 16 .

-

Benzoate Displacement : Potassium benzoate in dimethylformamide (DMF) at 80°C induced SN2 inversion, producing 17 with β-OH configuration.

-

Amide Reduction : Lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃) in THF selectively reduced the amide to amine 14 , preserving stereochemistry.

Comparative ¹H-NMR analysis of 13 (cis) and 14 (trans) highlighted distinct shifts at δ 3.5–4.0 (C4-OH) and δ 6.6–6.8 (aromatic protons), enabling facile stereochemical assignment.

Solvent and Catalyst Optimization

Role of Dipolar Aprotic Solvents

The choice of solvent critically influences reaction efficiency and selectivity. In the hydrogenation of isonitroso compounds, HMPT outperformed dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to its superior donor strength, achieving 89% yield for p-hydroxy-isonitrosoacetophenone. Conversely, OsO₄-mediated oxidations required THF to stabilize the osmate ester intermediate without over-oxidation.

Catalyst Systems for Functional Group Compatibility

-

Palladium Catalysts : Pd/C in ethyl acetate under moderate hydrogen pressure (3–5 bar) enabled chemoselective reduction of nitroso groups without affecting aromatic rings.

-

LAH-AlCl₃ Synergy : Combining LAH with AlCl₃ prevented decomposition during amide reductions, achieving 85% yield of 14 .

Analytical Validation and Structural Confirmation

X-Ray Crystallography

Single-crystal X-ray analysis unambiguously established the relative configurations of 10 (Fig. 2), 14 (Fig. 3), and the HMPT-isonitrosoacetophenone adduct. For 14 , the 1R,4R,5S configuration was confirmed, aligning with NOE data.

Spectroscopic Characterization

-

¹H-NMR : Distinctive splitting patterns for C4-OH protons (δ 3.8–4.2, multiplet) differentiated cis and trans epimers.

-

IR Spectroscopy : Stretching frequencies at 3350 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=C aromatic) validated functional group integrity.

Comparative Analysis of Synthetic Pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (-)-5-<i>m</i>-Hydroxyphenyl-2-methylmorphan, and what methodological considerations ensure stereochemical purity?

- Answer : The compound can be synthesized via oxidative coupling reactions using fluorinated solvents (e.g., 1,1,1,3,3,3-hexafluoropropan-2-ol) and quinone-based oxidants (e.g., DDQ) at room temperature. Key considerations include solvent polarity to stabilize intermediates and chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomerically pure products. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing (-)-5-<i>m</i>-Hydroxyphenyl-2-methylmorphan?

- Answer : High-resolution mass spectrometry (HRMS) and multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C) are essential for structural elucidation. Purity should be assessed via LC-MS-UV with ≥95% purity thresholds, and chiral columns (e.g., Chiralpak AD-H) are recommended to verify enantiomeric excess. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Q. What are the primary pharmacological targets of this compound, and how are preliminary bioactivity assays designed?

- Answer : Early-stage studies focus on opioid receptor binding assays (μ, κ, δ subtypes) using radioligand displacement techniques. In vitro models (e.g., cAMP inhibition in CHO-K1 cells) and in vivo analgesic efficacy tests (e.g., tail-flick test in rodents) are standard. Dose-response curves and IC50 values should be calculated with nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (-)-5-<i>m</i>-Hydroxyphenyl-2-methylmorphan analogs?

- Answer : Discrepancies often arise from divergent assay conditions (e.g., cell lines, receptor expression levels). Use standardized protocols (e.g., uniform cell passage numbers, controlled buffer pH) and cross-validate findings with orthogonal assays (e.g., calcium flux vs. GTPγS binding). Meta-analyses of published IC50 values can identify outliers .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

- Answer : Introduce metabolically resistant groups (e.g., methyl or fluorine substituents) at positions identified via CYP450 metabolism studies. Use molecular dynamics simulations to predict binding pocket interactions and synthesize analogs with logP values <3 to enhance solubility. Validate using liver microsomal assays and in silico ADMET tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。